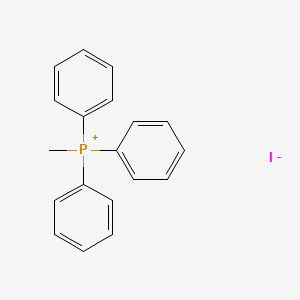
Methyltriphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltriphenylphosphonium iodide is an organophosphorus compound with the chemical formula CH₃P(C₆H₅)₃I. It is a white to light yellow powder that is soluble in chloroform and methanol. This compound is widely used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to Wittig reagents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyltriphenylphosphonium iodide is typically synthesized by reacting triphenylphosphine with methyl iodide. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere. The reaction mixture is stirred at room temperature until a white precipitate forms, which is then filtered and dried to obtain the final product .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows a similar procedure but is optimized for larger quantities. The reaction conditions, such as temperature and solvent choice, are carefully controlled to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Methyltriphenylphosphonium iodide primarily undergoes nucleophilic substitution reactions. It is used to generate phosphorus ylides, which are key intermediates in the Wittig reaction. This reaction involves the formation of an alkene from an aldehyde or ketone .
Common Reagents and Conditions:
Reagents: Triphenylphosphine, methyl iodide, sodium hexamethyldisilazane.
Conditions: Reactions are typically carried out in dry THF under an inert atmosphere at low temperatures.
Major Products: The major product formed from the reaction of this compound with aldehydes or ketones is an alkene. For example, the reaction with cinnamaldehyde yields trans-1-phenylbuta-1,3-diene .
Applications De Recherche Scientifique
Methyltriphenylphosphonium iodide has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action of methyltriphenylphosphonium iodide involves the formation of phosphorus ylides. These ylides act as nucleophiles and react with carbonyl compounds to form alkenes.
Comparaison Avec Des Composés Similaires
Methyltriphenoxyphosphonium iodide: Similar in structure but contains phenoxy groups instead of phenyl groups.
Triphenylphosphine: A precursor to methyltriphenylphosphonium iodide, used in various organic reactions.
Uniqueness: this compound is unique due to its specific use in the Wittig reaction, where it provides a stable and efficient means of generating phosphorus ylides. Its ability to form stable ylides makes it particularly valuable in organic synthesis .
Propriétés
Numéro CAS |
1560-52-7 |
|---|---|
Formule moléculaire |
C19H18IP |
Poids moléculaire |
406.2 g/mol |
Nom IUPAC |
(114C)methyl(triphenyl)phosphanium;iodide |
InChI |
InChI=1S/C19H18P.HI/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1/i1+2; |
Clé InChI |
JNMIXMFEVJHFNY-DEQYMQKBSA-M |
SMILES |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
SMILES isomérique |
[14CH3][P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
SMILES canonique |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Synonymes |
METHYLTRIPHENYLPHOSPHONIUM IODIDE, [METHYL-14C] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













